

MHI-148 Dye: A Comprehensive Biophysical and Technical Guide for Researchers

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B15555398

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This technical guide provides an in-depth overview of the biophysical properties of **MHI-148**, a near-infrared (NIR) heptamethine cyanine dye with significant applications in cancer research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and visualizations of key biological pathways associated with the dye.

Core Biophysical Properties of MHI-148

MHI-148, also known as IR-808, is a lipophilic, water-soluble organic dye that exhibits strong fluorescence in the near-infrared spectrum.^{[1][2]} Its unique chemical structure, featuring a rigid cyclohexenyl substitution in the polymethine linker, contributes to its stability and high quantum yield.^[2] These characteristics make it an exceptional candidate for in vivo imaging due to the low autofluorescence and deep tissue penetration of NIR light.

Quantitative Spectroscopic Data

The fluorescence properties of **MHI-148** are crucial for its application in imaging. While precise values for molar extinction coefficient and quantum yield can vary slightly based on the solvent and measurement conditions, the available data are summarized below.

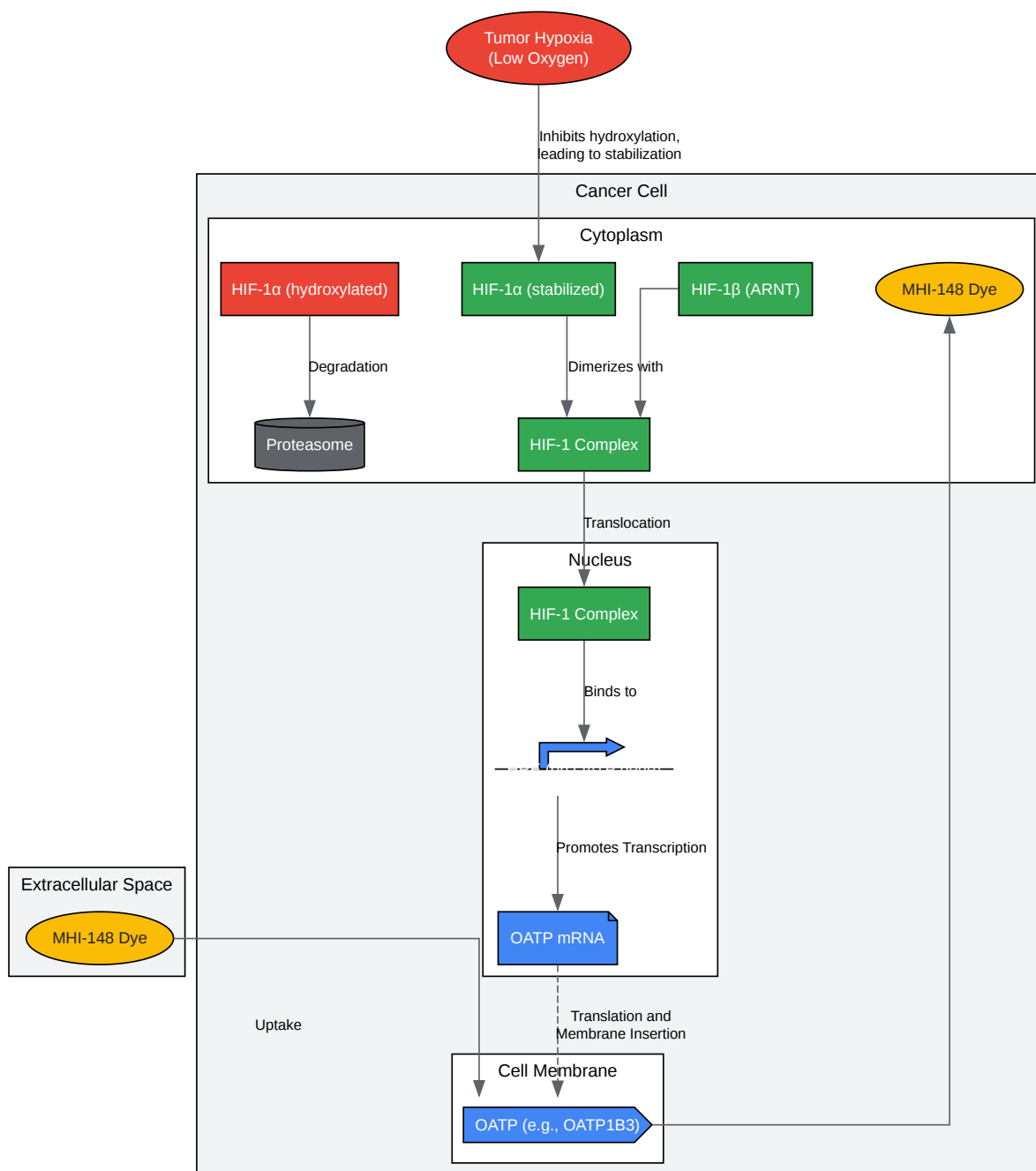
Property	Value/Range	Citation
Chemical Formula	C ₅₁ H ₆₃ ClN ₂ O ₄	N/A
Molecular Weight	815.5 g/mol	N/A
Synonyms	IR-808	[3][4]
Excitation Maximum (λ _{ex})	~760-780 nm	[5]
Emission Maximum (λ _{em})	~820-860 nm	[5]
Molar Absorptivity	High (exact value not consistently reported)	[1]
Fluorescence Quantum Yield	Strong (exact value not consistently reported)	[1]
Solubility	Soluble in DMSO	[5]

Mechanism of Action: Tumor-Specific Uptake

A key feature of **MHI-148** is its preferential accumulation in tumor cells compared to normal, healthy cells.[2][3] This specificity is not primarily due to the enhanced permeability and retention (EPR) effect, but rather an active uptake mechanism mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[5]

The hypoxic microenvironment characteristic of many solid tumors plays a critical role in this process. Hypoxia leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a transcription factor. Stabilized HIF-1α translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including those encoding for OATPs such as OATP1B3 and OATP2B1.[6] The resulting upregulation of OATPs on the cancer cell membrane facilitates the increased influx of **MHI-148**.

Signaling Pathway for MHI-148 Uptake in Cancer Cells



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Caption: HIF-1α mediated uptake of **MHI-148** in hypoxic cancer cells.

Once inside the cell, **MHI-148** has been observed to accumulate in the mitochondria and lysosomes.^[7]

Experimental Protocols

The following are generalized protocols for common applications of **MHI-148**. Researchers should optimize these protocols for their specific cell lines, animal models, and imaging systems.

In Vitro Staining of Cultured Cells

This protocol outlines the steps for staining adherent cancer cells with **MHI-148** for fluorescence microscopy.

Materials:

- **MHI-148** dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium appropriate for the cell line
- 4% paraformaldehyde in PBS
- DAPI or another nuclear counterstain (optional)
- Fluorescence microscope with appropriate filter sets for NIR and DAPI

Procedure:

- **Cell Seeding:** Seed cells in a suitable imaging vessel (e.g., chamber slides, glass-bottom dishes) and culture until they reach the desired confluency (typically 60-80%).
- **Dye Preparation:** Prepare a stock solution of **MHI-148** in DMSO. A typical stock concentration is 1-10 mM. Immediately before use, dilute the stock solution in cell culture medium to a final working concentration. A common working concentration is 10 μ M.^[3]

- Staining: Remove the culture medium from the cells and add the **MHI-148** working solution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1 hour.^[3] Incubation time can be optimized (e.g., 30 minutes to 2 hours).
- Washing: Gently remove the staining solution and wash the cells twice with warm PBS to remove excess dye.
- Fixation (Optional): If fixation is required, add 4% paraformaldehyde and incubate for 10-15 minutes at room temperature. Wash twice with PBS.
- Counterstaining (Optional): If a nuclear counterstain is used, incubate the cells with the counterstain solution according to the manufacturer's instructions. Wash twice with PBS.
- Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with filter sets for the near-infrared channel (Excitation: ~770 nm, Emission: ~840 nm) and any other stains used.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using **MHI-148**.

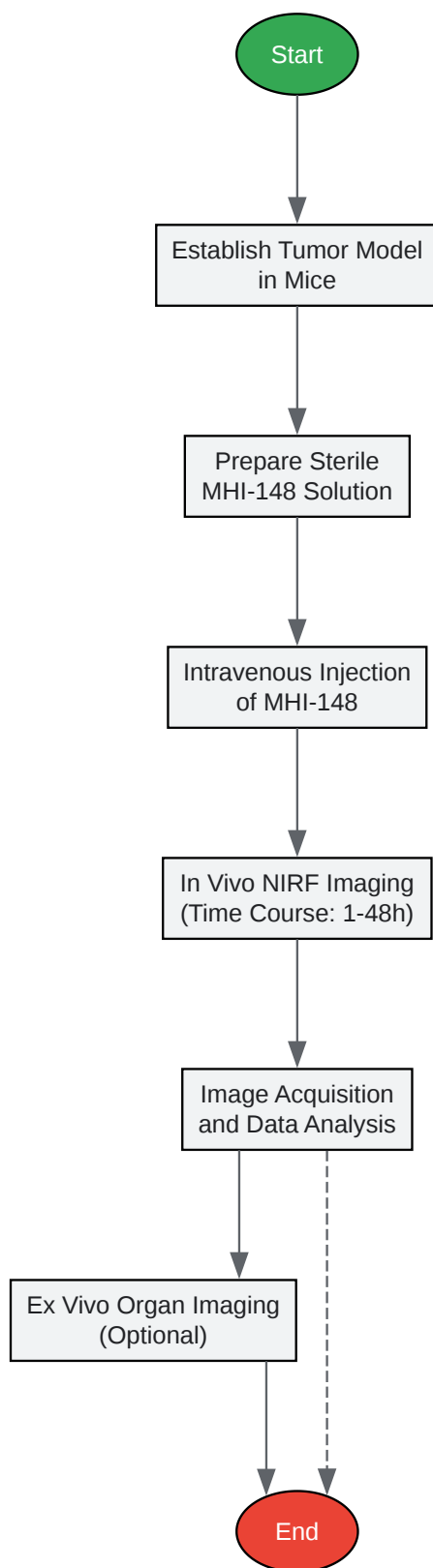
Materials:

- **MHI-148** dye
- Sterile PBS or other appropriate vehicle for injection
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- In vivo imaging system (IVIS) or similar NIRF imaging equipment
- Anesthesia (e.g., isoflurane)

Procedure:

- **Animal Model:** Establish a tumor model in immunocompromised mice. Allow the tumors to grow to a suitable size for imaging (e.g., 50-100 mm³).
- **Dye Preparation:** Prepare a sterile solution of **MHI-148** for injection. The dye can be dissolved in a small amount of DMSO and then diluted in sterile PBS. A typical dose is around 0.75-1.5 µmol/kg body weight.^[7]
- **Injection:** Anesthetize the mouse. Inject the prepared **MHI-148** solution, typically via intravenous (tail vein) injection.
- **Imaging Time Course:** Image the mouse at various time points post-injection to determine the optimal time for tumor visualization and to track biodistribution. Common imaging time points include 1, 6, 12, 24, and 48 hours.^[7] Maximum tumor accumulation is often observed around 12-24 hours post-injection.^[7]
- **Imaging Procedure:**
 - Anesthetize the mouse for each imaging session.
 - Place the mouse in the in vivo imaging system.
 - Acquire fluorescence images using the appropriate NIR filter set (e.g., excitation ~760 nm, emission ~820 nm).
 - Acquire a brightfield or photographic image for anatomical reference.
- **Ex Vivo Imaging (Optional):** After the final in vivo imaging session, the mouse can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the dye.
- **Data Analysis:** Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Experimental Workflow for In Vivo Imaging



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Caption: General workflow for in vivo NIRF imaging with **MHI-148**.

Conclusion

MHI-148 is a powerful tool for cancer research, offering high sensitivity and specificity for tumor imaging. Its unique mechanism of uptake, driven by tumor hypoxia and OATP expression, provides a basis for its selective accumulation in malignant tissues. The protocols and data presented in this guide are intended to facilitate the effective use of **MHI-148** in preclinical studies, with the ultimate goal of advancing cancer diagnostics and therapeutic strategies.

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